2-(2-Phenyl-1H-imidazol-4-YL)ethylamine
Overview
Description
2-(2-Phenyl-1H-imidazol-4-YL)ethylamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
- Imidazoline derivatives, including those structurally similar to 2-(2-Phenyl-1H-imidazol-4-YL)ethylamine, have been studied as corrosion inhibitors for metals in acidic environments. Zhang et al. (2015) explored the use of halogen-substituted imidazoline derivatives as corrosion inhibitors for mild steel, demonstrating their effectiveness through various techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Zhang, Xu, Yang, Yin, Liu, & Chen, 2015).
Antimicrobial Properties
- Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized derivatives of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine and evaluated their antimicrobial efficacy, finding that several synthesized compounds showed strong antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Monoamine Oxidase Inhibition
- Sasidharan et al. (2018) studied a series of imidazole derivatives as inhibitors of monoamine oxidase (MAO) A and B, enzymes involved in neurotransmitter metabolism. Their findings suggest the potential of these compounds in neuroscience and pharmacology research (Sasidharan, Baek, Leelabaiamma, Kim, & Mathew, 2018).
Antiprotozoal Activity
- Pérez‐Villanueva et al. (2013) synthesized new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, demonstrating their strong antiprotozoal activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica (Pérez‐Villanueva, Hernández-Campos, Yépez-Mulia, Méndez-Cuesta, Méndez-Lucio, Hernández‐Luis, & Castillo, 2013).
Green Corrosion Inhibition
- Zhang (2020) investigated 2-(3H-Imidazol-4-yl)-ethylamine as a green corrosion inhibitor for Q235 steel, using various methods like electrochemical techniques and surface morphology analysis. This study underscores the environmental benefits of using such compounds in corrosion prevention (Zhang, 2020).
Properties
IUPAC Name |
2-(2-phenyl-1H-imidazol-5-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYMAQJEMKZIKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501449 | |
Record name | 2-(2-Phenyl-1H-imidazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57118-68-0 | |
Record name | 2-(2-Phenyl-1H-imidazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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